1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Description

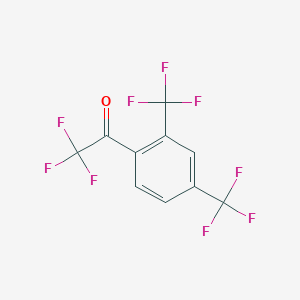

1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by two trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the phenyl ring and a trifluoroacetyl (-COCF₃) group. This structural motif confers high electron-withdrawing capacity, thermal stability, and lipophilicity, making it valuable in pharmaceutical synthesis and materials science.

Properties

Molecular Formula |

C10H3F9O |

|---|---|

Molecular Weight |

310.11 g/mol |

IUPAC Name |

1-[2,4-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C10H3F9O/c11-8(12,13)4-1-2-5(7(20)10(17,18)19)6(3-4)9(14,15)16/h1-3H |

InChI Key |

KVODNAITDMCXQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the introduction of trifluoromethyl groups to a phenyl ring followed by the formation of the ethanone moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exerts its effects involves the interaction of its trifluoromethyl groups with various molecular targets. The electron-withdrawing nature of the trifluoromethyl groups enhances the compound’s reactivity, allowing it to form strong interactions with enzymes and other proteins. This can lead to the inhibition of enzyme activity or the modulation of protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Trifluoroethanone Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): The presence of -CF₃ and -Cl substituents enhances electrophilicity at the ketone group, facilitating nucleophilic additions or condensations. For example, 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is used in synthesizing Afoxolaner, a veterinary insecticide, due to its reactivity .

- Thermal Stability: Compounds with multiple -CF₃ groups exhibit higher boiling points (e.g., 203°C for the 3-Cl,5-CF₃ derivative) compared to hydroxylated analogs, which may decompose at lower temperatures .

- Lipophilicity: Bis(trifluoromethyl) derivatives (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone) show increased logP values, enhancing membrane permeability in drug candidates .

Biological Activity

1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a compound of significant interest due to its unique trifluoromethyl groups which enhance its biological activity. The trifluoromethyl group is known to improve pharmacological properties such as metabolic stability and lipophilicity, making these compounds valuable in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features two trifluoromethyl groups attached to a phenyl ring, contributing to its distinctive chemical behavior and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit potent antimicrobial activities. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown effectiveness against drug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . The presence of the trifluoromethyl moiety is believed to disrupt bacterial cell membranes and inhibit growth.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in tumor cells through the activation of intrinsic apoptotic pathways. This is particularly relevant in the context of drug discovery for cancer therapies.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of trifluoromethyl-substituted compounds, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased levels of apoptosis markers in treated cells compared to controls.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.